molecular formula C20H12BrF4N3 B15018725 1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B15018725
M. Wt: 450.2 g/mol
InChI Key: RAFBWRSKGDHBPO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine, fluorine, and trifluoromethyl groups in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable pyridine derivative to form the pyrazolopyridine core.

    Functional Group Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation using potassium permanganate can lead to the formation of corresponding carboxylic acids.

    Coupling Reactions: The presence of halogen atoms allows for coupling reactions such as Suzuki-Miyaura coupling, where the compound can be coupled with boronic acids to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the fluorine group, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-6-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with different positioning of the bromine and fluorine groups, leading to different chemical properties.

    1-(4-Bromophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its stability and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H12BrF4N3

Molecular Weight

450.2 g/mol

IUPAC Name

1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H12BrF4N3/c1-11-18-16(20(23,24)25)10-17(12-2-6-14(22)7-3-12)26-19(18)28(27-11)15-8-4-13(21)5-9-15/h2-10H,1H3

InChI Key

RAFBWRSKGDHBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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